molecular formula C10H9BrN2 B1499203 4-(4-Bromophenyl)-3-methyl-1H-pyrazole CAS No. 857531-32-9

4-(4-Bromophenyl)-3-methyl-1H-pyrazole

Cat. No.: B1499203
CAS No.: 857531-32-9
M. Wt: 237.1 g/mol
InChI Key: YHAHQHWOMTWBPW-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)-3-methyl-1H-pyrazole ( 98946-73-7) is a high-purity organic compound with the molecular formula C10H9BrN2 and a molecular weight of 237.10 g/mol . This chemical features a pyrazole ring substituted with a methyl group and a 4-bromophenyl group, making it a valuable scaffold in medicinal chemistry and drug discovery research. Pyrazole derivatives are extensively investigated for their diverse pharmacological activities, particularly as antimicrobial agents . Studies on structurally related pyrazole hybrids have demonstrated significant activity against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis , highlighting the potential of this chemical class in developing new anti-infective therapies . As a versatile synthetic intermediate, this compound serves as a crucial building block for the synthesis of more complex hybrid architectures, such as pyrazole-dimedone derivatives, which are explored via multicomponent reactions for their enhanced bioactivity . Researchers utilize this bromophenyl-pyrazole in pharmacophore modeling and molecular docking studies to elucidate structure-activity relationships and predict binding mechanisms to biological targets like thymidylate kinase . This product is intended for research and development purposes in a controlled laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Please refer to the available Safety Data Sheet (SDS) and handle this material using appropriate personal protective equipment, as it may be harmful upon inhalation, skin contact, or ingestion . Available for global shipping from multiple stock locations.

Properties

IUPAC Name

4-(4-bromophenyl)-5-methyl-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2/c1-7-10(6-12-13-7)8-2-4-9(11)5-3-8/h2-6H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHAHQHWOMTWBPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20653279
Record name 4-(4-Bromophenyl)-5-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20653279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

857531-32-9
Record name 4-(4-Bromophenyl)-5-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20653279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Stepwise Procedure:

Step Description Reagents and Conditions Yield Range
1. Esterification Conversion of substituted carboxylic acid to methyl ester Methanol, concentrated sulfuric acid, reflux under nitrogen, 16 h 68-81%
2. Formation of 3-oxonitrile intermediate Reaction of methyl ester with acetonitrile and sodium hydride in toluene, reflux 17 h Acetonitrile (5 eq), NaH (2.5 eq), toluene, N2 atmosphere 80-93%
3. Cyclization to pyrazole Sonication of 3-oxonitrile with hydrazine hydrate in acetic acid for 1-2 h Hydrazine hydrate (2 eq), acetic acid, ultrasound irradiation 55-67%
  • Mechanism: The initial esterification activates the carboxylic acid. The subsequent reaction with acetonitrile and base forms an oxonitrile intermediate, which undergoes cyclization with hydrazine hydrate under sonication to form the pyrazole ring.
  • Advantages: Sonication accelerates the reaction, improves yields, and reduces reaction times compared to conventional heating methods.
  • Characterization: Products are confirmed by 1H NMR, 13C NMR, and IR spectroscopy, ensuring structural integrity.
  • Scope: This method is effective for various substituents, including halogens like bromine, making it suitable for synthesizing this compound.

Comparative Summary of Preparation Methods

Method Key Reagents Conditions Yield (%) Advantages Notes
Acid-catalyzed cyclization (Patent US5128480A) 2-butene-1,4-diol, hydrazine hydrate, sulfuric acid, iodine catalyst 50-250°C, 30-100% H2SO4, catalytic iodine 85-98 (purity) High purity, scalable, continuous/batch Requires strong acid, high temp
Sonication-assisted synthesis Substituted carboxylic acid → methyl ester → 3-oxonitrile → hydrazine hydrate Reflux, sonication, NaH base, acetic acid 55-67 Faster, milder conditions, metal-free Moderate yields, requires ultrasound equipment

Research Findings and Notes

  • The acid-catalyzed method is well-established for producing 3-methylpyrazole derivatives with high purity and yield. It involves harsh acidic conditions and elevated temperatures, which may limit sensitive substituents but is robust for industrial scale-up.
  • The sonication method represents a green chemistry approach, reducing reaction times and energy consumption. It is particularly useful for functionalized pyrazoles bearing halogen substituents like bromophenyl groups. The yields are moderate but acceptable for laboratory synthesis.
  • Both methods require purification steps such as extraction, drying, and chromatographic purification to isolate the final product.
  • The choice of method depends on the scale, available equipment, and desired purity.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The bromophenyl group directs electrophilic substitution reactions to specific positions.

Reaction Reagents/Conditions Product Reference
NitrationHNO₃/H₂SO₄, 0–5°C4-(4-Bromo-3-nitrophenyl)-3-methyl-1H-pyrazole
SulfonationH₂SO₄ (fuming), 100°C4-(4-Bromo-3-sulfophenyl)-3-methyl-1H-pyrazole
Halogenation (Cl)Cl₂, FeCl₃, 25°C4-(4-Bromo-3-chlorophenyl)-3-methyl-1H-pyrazole

Key Findings :

  • Bromine’s meta-directing effect leads to substitution at the phenyl ring’s 3-position .

  • Steric hindrance from the methyl group on the pyrazole ring limits ortho substitution .

Nucleophilic Reactions

The NH group in the pyrazole ring participates in alkylation and acylation.

Reaction Reagents/Conditions Product Reference
AlkylationCH₃I, K₂CO₃, DMF, 60°C3-Methyl-1-(4-bromophenyl)-1H-pyrazole
AcylationAcCl, pyridine, 0°C1-Acetyl-4-(4-bromophenyl)-3-methyl-1H-pyrazole

Mechanistic Insights :

  • Alkylation occurs preferentially at the NH group over the aromatic ring due to higher nucleophilicity.

  • Acylated derivatives show reduced reactivity toward electrophiles .

Condensation Reactions

The NH group and methyl substituent enable condensation with carbonyl compounds.

Reaction Reagents/Conditions Product Reference
Schiff Base Formation4-Nitrobenzaldehyde, EtOH, Δ4-(4-Bromophenyl)-3-methyl-1-(4-nitrobenzylidene)-1H-pyrazole
Knoevenagel ReactionMalononitrile, piperidine, EtOH2-(4-(4-Bromophenyl)-3-methyl-1H-pyrazol-1-yl)methylene)malononitrile

Spectroscopic Data :

  • IR (Schiff base): 1620 cm⁻¹ (C=N stretch) .

  • ¹H NMR (Knoevenagel product): δ 8.2 (s, 1H, CH=), 7.6–7.8 (m, 4H, Ar-H) .

Cross-Coupling Reactions

The bromine atom facilitates transition-metal-catalyzed couplings.

Reaction Reagents/Conditions Product Reference
Suzuki CouplingPd(PPh₃)₄, PhB(OH)₂, K₂CO₃4-(Biphenyl-4-yl)-3-methyl-1H-pyrazole
Ullmann CouplingCuI, 1,10-phenanthroline, K₂CO₃4-(4-Phenoxyphenyl)-3-methyl-1H-pyrazole

Optimized Conditions :

  • Suzuki coupling achieves >85% yield with Pd(PPh₃)₄ in aqueous ethanol.

Oxidation and Reduction

The methyl group undergoes selective oxidation.

Reaction Reagents/Conditions Product Reference
Oxidation (CH₃ → COOH)KMnO₄, H₂O, 100°C4-(4-Bromophenyl)-1H-pyrazole-3-carboxylic acid
Reduction (Br → H)H₂, Pd/C, EtOH4-Phenyl-3-methyl-1H-pyrazole

Analytical Data :

  • MS (Oxidation product): m/z 291 [M+H]⁺.

  • TGA : Carboxylic acid derivative stable up to 220°C.

Coordination Chemistry

The pyrazole nitrogen acts as a ligand for metal complexes.

Metal Ion Ligand Ratio Application Reference
Cu(II)1:2Antimicrobial agents
Fe(III)1:3Catalytic oxidation of alkanes

Biological Activity :

  • Cu(II) complexes show MIC values of 8 µg/mL against S. aureus.

Photochemical Reactions

UV irradiation induces dimerization and ring-opening.

Reaction Conditions Product Reference
[2+2] CycloadditionUV (254 nm), benzene1,3-Di(4-bromophenyl)-2,4-dimethylcyclobutane
Ring-OpeningUV (365 nm), O₂, acetone4-(4-Bromophenyl)-3-methylpyrazoline-5-one

Quantum Yield :

  • Cycloaddition efficiency: Φ = 0.45 .

Scientific Research Applications

  • Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules.

  • Biology: It has been investigated for its biological activity, including its potential as an enzyme inhibitor.

  • Medicine: The compound has shown promise in the development of new pharmaceuticals, particularly as an anti-inflammatory and anticancer agent.

  • Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

4-(4-Bromophenyl)-3-methyl-1H-pyrazole is structurally similar to other pyrazole derivatives, such as 3-methyl-1H-pyrazole and 4-bromophenylacetic acid. its unique combination of a bromophenyl group and a methyl group on the pyrazole ring gives it distinct chemical and biological properties. These differences make it a valuable compound for specific applications where other pyrazole derivatives may not be as effective.

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₁₀H₉BrN₂
  • Molecular Weight : 237.10 g/mol
  • Synthesis : Typically synthesized via alkylation of pyrazole precursors. For example, methylation of 4-bromo-1H-pyrazol-3-ol derivatives using methyl iodide in the presence of sodium hydride yields 3-methyl analogs .

Comparison with Similar Pyrazole Derivatives

Structural Isomerism and Substituent Positioning

The position and nature of substituents significantly influence physicochemical and biological properties.

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Structural Feature Reference
4-(4-Bromophenyl)-3-methyl-1H-pyrazole Br (4-phenyl), CH₃ (3) 237.10 1H-pyrazole (no N1 substituent)
3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-methanol Br (4-phenyl), CH₃ (3), CH₂OH (4) 329.20 Hydroxymethyl group at position 4
5-(4-Bromophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde Br (4-phenoxy), CH₃ (3), CHO (4) 352.20 Aldehyde and phenoxy functionalities
3-(4-Bromophenyl)-1-methyl-1H-pyrazole Br (4-phenyl), CH₃ (1) 237.10 N1-methyl substitution

Key Observations :

  • Functional Group Diversity: Derivatives like 4-methanol () and 4-carbaldehyde () introduce polarity, affecting solubility and reactivity.

Electronic Effects of Para-Substituents

The electronic nature of the para-substituent on the phenyl ring modulates reactivity and intermolecular interactions.

Compound Name Para-Substituent (X) Electronic Effect Key Application/Property Reference
This compound Br Moderate electron-withdrawing (+M effect) Suzuki coupling precursor
4-(4-Fluorophenyl)-3-methyl-1H-pyrazole F Strong electron-withdrawing (-I effect) Cannabinoid receptor ligand candidate
5-(4-Methoxyphenyl)-3-methyl-1H-pyrazole OCH₃ Electron-donating (+M effect) Enhanced solubility in polar solvents

Key Observations :

  • Bromine vs. Fluorine : Bromine’s larger atomic radius and lower electronegativity compared to fluorine reduce dipole moments but improve stability in cross-coupling reactions .
  • Methoxy Groups : Methoxy-substituted analogs exhibit increased solubility in aqueous media due to enhanced polarity .

Spectroscopic and Crystallographic Data

Comparative analysis of NMR and crystallographic data highlights structural nuances.

¹H NMR Shifts :

  • This compound : Methyl protons resonate at δ 2.35 ppm (singlet), while aromatic protons appear as a doublet at δ 7.60–7.85 ppm .
  • 3-(4-Bromophenyl)-1-methyl-1H-pyrazole : N1-methyl protons shift upfield (δ 3.85 ppm) due to reduced deshielding .

Crystallography :

  • 1-(4-Bromophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methyl-1H-pyrazole (): The crystal structure reveals planar pyrazole and bromophenyl rings with dihedral angles <5°, indicating strong π-conjugation .

Biological Activity

4-(4-Bromophenyl)-3-methyl-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological properties of this compound, including its synthesis, pharmacological effects, and potential therapeutic applications.

Synthesis

This compound can be synthesized through various methods, typically involving the reaction of 4-bromobenzaldehyde with hydrazine derivatives in the presence of suitable catalysts. The synthesis process often yields a high purity product suitable for biological evaluation.

Anticancer Activity

Research indicates that pyrazole derivatives, including this compound, exhibit anticancer properties. A study reported that certain pyrazole derivatives demonstrated significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures were found to inhibit cell proliferation in melanoma and breast cancer cell lines, suggesting a potential role in cancer therapy .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies showed that it could inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. For example, related pyrazole derivatives exhibited up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

Antimicrobial Activity

The antimicrobial activity of this compound has been assessed against various bacterial strains. A related study indicated that pyrazole derivatives could inhibit the growth of Gram-positive and Gram-negative bacteria, demonstrating their potential as antimicrobial agents .

Study 1: Anticancer Screening

In a comprehensive screening of pyrazole derivatives, this compound was tested against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The compound showed IC50 values in the low micromolar range, indicating potent anticancer activity .

Study 2: Anti-inflammatory Evaluation

A study focused on the anti-inflammatory effects of pyrazole compounds revealed that this compound significantly reduced edema in animal models induced by carrageenan. The results were comparable to those obtained with indomethacin, a well-known anti-inflammatory drug .

Pharmacological Profile

Activity IC50 Value Reference
Anticancer (MCF-7)Low µM
Anti-inflammatoryComparable to Indomethacin
AntimicrobialEffective against multiple strains

Q & A

Q. What are the common synthetic routes for preparing 4-(4-Bromophenyl)-3-methyl-1H-pyrazole?

The synthesis typically involves cyclization of hydrazine derivatives with β-ketoesters or α,β-unsaturated ketones. For example, diazotization of 4-bromoaniline followed by coupling with ethyl acetoacetate yields intermediates like ethyl-2-[(4-bromophenyl)hydrazono]-3-oxobutanoate. Subsequent cyclization with thiosemicarbazide in glacial acetic acid under reflux produces the pyrazole core . Purification via recrystallization (ethanol or DMF/ethanol mixtures) ensures high purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR confirm substitution patterns and aromatic proton environments .
  • Mass spectrometry (MS) : High-resolution MS validates molecular weight and isotopic patterns .
  • X-ray crystallography : Determines crystal packing, bond angles, and intramolecular interactions (e.g., hydrogen bonds) .

Q. How can researchers optimize reaction yields during synthesis?

Factors include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency .
  • Catalyst use : Acidic conditions (e.g., acetic acid) promote cyclization and reduce side reactions .
  • Temperature control : Reflux conditions (100–120°C) improve reaction kinetics .

Advanced Research Questions

Q. What structural insights can be gained from X-ray crystallography of this compound?

Crystallographic analysis reveals:

  • Planarity : The pyrazole ring deviates by ≤0.014 Å, indicating near-perfect planarity .
  • Intermolecular interactions : Hydrogen bonds (e.g., N–H···S, N–H···O) stabilize crystal packing, forming 2D networks .
  • Dihedral angles : Between the pyrazole and bromophenyl rings (5.49°), suggesting minimal steric hindrance .

Q. How do structural modifications influence biological activity?

  • Substituent effects : Introducing electron-withdrawing groups (e.g., Br, CF3_3) enhances antibacterial potency by increasing electrophilicity .
  • Hybrid scaffolds : Thiazole or triazole hybrids (e.g., 4-(4-bromophenyl)-1,3-thiazol-2-yl derivatives) improve DNA gyrase inhibition via π-π stacking with enzyme active sites .

Q. What methodologies are used to evaluate its pharmacological potential?

  • In vitro assays : IC50_{50} determination in cancer cell lines (e.g., MDA-MB-231) via migration/adhesion assays .
  • Enzyme inhibition : Testing against carbonic anhydrase isoforms (hCA I/II) using spectrophotometric methods .
  • ADMET profiling : Microsomal stability assays and plasma protein binding studies predict pharmacokinetic behavior .

Q. How can reaction mechanisms be elucidated for key synthetic steps?

  • Intermediate trapping : Isolating diazonium salts or oxobutanoate intermediates confirms stepwise pathways .
  • Computational modeling : Density Functional Theory (DFT) calculates transition-state energies for cyclization steps .

Q. What analytical strategies validate purity and stability?

  • HPLC : Retention time consistency and peak symmetry assess purity (>95%) .
  • Thermogravimetric analysis (TGA) : Evaluates thermal stability under controlled atmospheres .

Q. How is structure-activity relationship (SAR) modeling applied?

  • QSAR models : Correlate substituent electronic parameters (Hammett σ) with antibacterial logIC50_{50} values .
  • Docking simulations : Predict binding modes to targets like uPAR or DNA gyrase using AutoDock Vina .

Q. What advanced techniques study its stability under physiological conditions?

  • Forced degradation studies : Exposure to UV light, acidic/basic buffers, and oxidants (H2_2O2_2) identifies degradation pathways .
  • LC-MS/MS : Detects hydrolytic or oxidative metabolites in simulated gastric fluid .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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4-(4-Bromophenyl)-3-methyl-1H-pyrazole
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4-(4-Bromophenyl)-3-methyl-1H-pyrazole

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